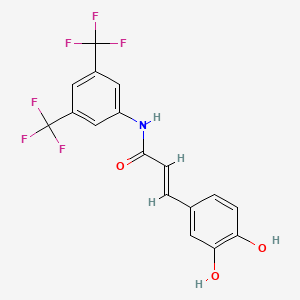

Srd5A1-IN-1

Description

BenchChem offers high-quality Srd5A1-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Srd5A1-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H11F6NO3 |

|---|---|

Molecular Weight |

391.26 g/mol |

IUPAC Name |

(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C17H11F6NO3/c18-16(19,20)10-6-11(17(21,22)23)8-12(7-10)24-15(27)4-2-9-1-3-13(25)14(26)5-9/h1-8,25-26H,(H,24,27)/b4-2+ |

InChI Key |

VYSOCZLQZPSHHE-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Srd5a1-IN-1: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Srd5a1-IN-1 has emerged as a significant research tool for investigating the physiological and pathological roles of steroid 5α-reductase type 1 (SRD5A1). This potent and selective inhibitor has demonstrated efficacy in modulating androgen metabolism, offering a valuable probe for studying disorders related to dihydrotestosterone (DHT) overproduction. This technical guide provides a comprehensive overview of Srd5a1-IN-1, including its mechanism of action, biological effects, and detailed experimental protocols for its characterization. The information presented herein is intended to empower researchers in their exploration of SRD5A1-mediated pathways and to facilitate the development of novel therapeutic strategies.

Introduction to SRD5A1 and the Role of Srd5a1-IN-1

Steroid 5α-reductase (SRD5A) is a critical enzyme in steroid metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] Three isoenzymes of SRD5A have been identified, with SRD5A1 being predominantly expressed in the skin, scalp, liver, and certain brain regions.[1] Elevated SRD5A1 activity and subsequent DHT overproduction are implicated in a range of androgen-dependent conditions, including androgenic alopecia (male pattern baldness), benign prostatic hyperplasia (BPH), and certain types of cancer.[1]

Srd5a1-IN-1 is a non-steroidal, competitive, and covalent inhibitor of the SRD5A1 enzyme.[3] It serves as a powerful research compound for elucidating the specific functions of SRD5A1 and for validating it as a therapeutic target.

Mechanism of Action

Srd5a1-IN-1 exerts its inhibitory effect on SRD5A1 through a dual mechanism. It acts as a competitive inhibitor, binding to the enzyme's active site and preventing the binding of the natural substrate, testosterone. Furthermore, it is described as a covalent inhibitor, suggesting it forms a stable, long-lasting bond with the enzyme, leading to its irreversible inactivation.[3] This dual action results in a significant reduction of DHT production in cells and tissues where SRD5A1 is the predominant isoenzyme.[3]

The inhibitory action of Srd5a1-IN-1 also leads to a downstream effect on SRD5A1 protein levels. Studies have shown that treatment with Srd5a1-IN-1 can lead to a decrease in the overall expression of the SRD5A1 protein, without affecting the transcription of its corresponding mRNA.[3] This suggests that the inhibitor may also promote the degradation of the SRD5A1 protein.

Below is a diagram illustrating the steroidogenesis pathway with a focus on the role of SRD5A1 and the inhibitory action of Srd5a1-IN-1.

Quantitative Data

The following tables summarize the key quantitative data for Srd5a1-IN-1 based on in vitro studies.

| Parameter | Value | Cell Line | Reference |

| IC50 (SRD5A1 Inhibition) | 1.44 µM | HaCaT (Human Keratinocytes) | [3] |

| IC50 (Cytotoxicity) | 29.99 ± 8.69 µM | HaCaT (Human Keratinocytes) | [3][4] |

Table 1: In Vitro Efficacy and Cytotoxicity of Srd5a1-IN-1

Biological Role and Effects

The primary biological role of Srd5a1-IN-1 is the selective inhibition of SRD5A1, leading to a reduction in DHT levels. This targeted action makes it an invaluable tool for studying the consequences of SRD5A1 inhibition in various biological systems.

In cell-based assays using human keratinocyte (HaCaT) cells, Srd5a1-IN-1 has been shown to:

-

Significantly decrease the production of DHT.[3]

-

Reduce the protein expression of SRD5A1 at concentrations of 1 and 2.5 µM after 24 hours of treatment.[3][4]

-

Not affect the mRNA expression of SRD5A1, indicating a post-transcriptional or protein stability effect.[3][4]

These findings highlight the utility of Srd5a1-IN-1 in dissecting the cellular and molecular mechanisms regulated by SRD5A1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Srd5a1-IN-1.

Cell Culture

-

Cell Line: HaCaT (human keratinocyte cell line) is a suitable model as it endogenously expresses SRD5A1.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for SRD5A1 Protein Expression

This protocol is designed to assess the effect of Srd5a1-IN-1 on SRD5A1 protein levels.

-

Cell Treatment: Seed HaCaT cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Srd5a1-IN-1 (e.g., 0.5, 1, and 2.5 µM) and a vehicle control (e.g., DMSO) for 12 and 24 hours.[4]

-

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for SRD5A1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the SRD5A1 signal to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for SRD5A1 mRNA Expression

This protocol is used to determine if Srd5a1-IN-1 affects the transcription of the SRD5A1 gene.

-

Cell Treatment: Treat HaCaT cells with Srd5a1-IN-1 as described for the Western blot analysis.

-

RNA Extraction: After treatment, extract total RNA from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for human SRD5A1 and a reference gene (e.g., GAPDH or ACTB).

-

Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in SRD5A1 mRNA expression in treated cells compared to the vehicle control.

SRD5A1 Enzyme Activity Assay

This assay measures the enzymatic activity of SRD5A1 by quantifying the conversion of testosterone to DHT.

-

Cell Lysate Preparation: Prepare cell lysates from HaCaT cells as described for the Western blot protocol, ensuring the lysis buffer does not contain agents that would inhibit enzyme activity.

-

Reaction Mixture: In a microcentrifuge tube, combine the cell lysate, a saturating concentration of testosterone, and NADPH as a cofactor in a suitable reaction buffer.

-

Inhibitor Addition: Add varying concentrations of Srd5a1-IN-1 or a vehicle control to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specific period (e.g., 1-2 hours).

-

Steroid Extraction: Stop the reaction and extract the steroids using an organic solvent such as ethyl acetate or diethyl ether.

-

Quantification of DHT: Analyze the extracted steroids using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of DHT produced.

-

Data Analysis: Calculate the percentage of SRD5A1 inhibition by Srd5a1-IN-1 at each concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates a typical experimental workflow for characterizing an SRD5A1 inhibitor like Srd5a1-IN-1.

Conclusion

Srd5a1-IN-1 is a valuable pharmacological tool for the investigation of SRD5A1 function and its role in health and disease. Its well-characterized mechanism of action and potent inhibitory activity make it an ideal probe for in vitro studies. The experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting SRD5A1. As our understanding of the intricacies of androgen metabolism continues to grow, selective inhibitors like Srd5a1-IN-1 will be instrumental in driving future discoveries and the development of novel treatments for androgen-related disorders.

References

- 1. mybiosource.com [mybiosource.com]

- 2. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cosmobiousa.com [cosmobiousa.com]

Srd5a1-IN-1: A Technical Guide for a Selective Steroid 5α-Reductase Type 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Srd5a1-IN-1, also known as Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide, has emerged as a promising non-steroidal, selective inhibitor of steroid 5α-reductase type 1 (SRD5A1).[1][2] This enzyme is a key player in androgen metabolism, catalyzing the conversion of testosterone to the more potent dihydrotestosterone (DHT).[3][4] Overexpression of SRD5A1 is implicated in several androgen-dependent pathologies, including androgenic alopecia and prostate cancer.[2][5] Srd5a1-IN-1 exhibits a dual mechanism of action, involving both direct, mixed-mode inhibition of the SRD5A1 enzyme and suppression of SRD5A1 protein expression.[1][2] This technical guide provides a comprehensive overview of the currently available data on Srd5a1-IN-1, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its in vitro evaluation. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to SRD5A1 and its Inhibition

The steroid 5α-reductase (SRD5A) family of enzymes comprises three main isoenzymes: SRD5A1, SRD5A2, and SRD5A3.[3][4][5] These enzymes are critical for the metabolism of steroids.[3] SRD5A1 is predominantly found in the skin, scalp, and liver.[3][5] It catalyzes the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen that plays a significant role in conditions such as male pattern baldness and prostate growth.[3] Consequently, the development of selective SRD5A1 inhibitors is a key strategy for treating these androgen-related disorders.[5]

Srd5a1-IN-1: In Vitro Pharmacology

Srd5a1-IN-1 has been identified as a potent and selective inhibitor of SRD5A1. Its efficacy has been primarily demonstrated through in vitro studies using human keratinocyte (HaCaT) cell-based assays.

Inhibitory Potency and Cytotoxicity

The inhibitory activity and cytotoxicity of Srd5a1-IN-1 have been quantified, demonstrating a favorable therapeutic window in vitro.

| Parameter | Value | Cell Line | Reference |

| SRD5A1 IC50 | 1.44 ± 0.13 µM | HaCaT | [2] |

| Inhibition Constant (Ki) | 2.382 µM | HaCaT | [2] |

| Cytotoxicity IC50 | 29.99 ± 8.69 µM | HaCaT | [2][6] |

Selectivity Profile

While Srd5a1-IN-1 is reported as a selective SRD5A1 inhibitor, quantitative data on its inhibitory activity against SRD5A2 and SRD5A3 are not available in the reviewed literature. The primary in vitro model, HaCaT cells, was found to express SRD5A1 but had undetectable levels of SRD5A2 mRNA.[6]

In Vivo Data

As of the latest available information, there are no published in vivo studies on Srd5a1-IN-1. Therefore, its pharmacokinetic profile, in vivo efficacy, and effects on systemic or tissue-specific testosterone and DHT levels remain to be determined.

Mechanism of Action

Srd5a1-IN-1 exhibits a dual mechanism of action, targeting both the activity and the expression of the SRD5A1 enzyme.[1][2]

Enzyme Inhibition

Kinetic studies have revealed that Srd5a1-IN-1 acts as a mixed-mode inhibitor of SRD5A1.[2] This suggests that it can bind to both the free enzyme and the enzyme-substrate complex. The inhibition is also described as covalent, implying the formation of a stable bond with the enzyme.[1] However, the specific amino acid residues involved in this covalent interaction have not been experimentally confirmed. Molecular docking studies suggest that the M119 residue in the SRD5A1 catalytic site is a key interaction point.[2]

Suppression of SRD5A1 Protein Expression

In addition to direct enzyme inhibition, Srd5a1-IN-1 has been shown to reduce the protein levels of SRD5A1 in HaCaT cells. This effect is observed at the protein level but not at the mRNA level, suggesting a post-transcriptional mechanism of action.[5]

-

Signaling Pathway of SRD5A1 Inhibition by Srd5a1-IN-1

Figure 1. Direct inhibition of SRD5A1 by Srd5a1-IN-1. -

Logical Flow of Srd5a1-IN-1's Dual Action

Figure 2. Dual mechanism of Srd5a1-IN-1 action.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize Srd5a1-IN-1.

HaCaT Cell-Based SRD5A1 Inhibition Assay

This assay quantifies the inhibitory effect of Srd5a1-IN-1 on SRD5A1 activity in a cellular context.

-

Experimental Workflow for HaCaT Cell-Based Assay

Figure 3. Workflow for SRD5A1 inhibition assay.

Methodology:

-

Cell Culture: Human keratinocyte (HaCaT) cells are cultured in appropriate media until they reach the desired confluence.

-

Treatment: Cells are treated with varying concentrations of Srd5a1-IN-1 in the presence of the SRD5A1 substrate, testosterone (typically 10 µM).

-

Incubation: The treated cells are incubated for a specified period (e.g., 12 hours) to allow for the enzymatic conversion of testosterone to DHT.

-

Steroid Extraction: Following incubation, steroids are extracted from the cell culture medium and/or cell lysate.

-

HPTLC Analysis: The extracted samples are analyzed by High-Performance Thin-Layer Chromatography (HPTLC) to separate and quantify the amount of DHT produced.

-

Data Analysis: The percentage of SRD5A1 inhibition is calculated by comparing the DHT levels in treated cells to those in untreated control cells. The IC50 value is then determined from the dose-response curve.

Western Blot Analysis of SRD5A1 Protein Expression

This protocol is used to assess the effect of Srd5a1-IN-1 on the levels of SRD5A1 protein.

Methodology:

-

Cell Treatment: HaCaT cells are treated with Srd5a1-IN-1 at various concentrations (e.g., 0.5, 1, and 2.5 µM) for different time points (e.g., 12 and 24 hours).[1]

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SRD5A1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the SRD5A1 bands is quantified and normalized to a loading control (e.g., β-actin) to determine the relative change in SRD5A1 protein expression.

Observed Results: A significant decrease in SRD5A1 protein expression was observed after 24 hours of treatment with 1 µM and 2.5 µM of Srd5a1-IN-1, while no significant change was detected at 12 hours.[1][5]

Summary and Future Directions

Srd5a1-IN-1 is a novel, non-steroidal SRD5A1 inhibitor with a unique dual mechanism of action. Its in vitro potency and favorable cytotoxicity profile make it a valuable tool for researchers studying the role of SRD5A1 in various physiological and pathological processes.

However, for its progression as a potential therapeutic agent, several key areas require further investigation:

-

Selectivity Profiling: A comprehensive assessment of its inhibitory activity against SRD5A2 and SRD5A3 is crucial to confirm its selectivity and predict potential off-target effects.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate its pharmacokinetics, efficacy in animal models of androgen-dependent diseases, and its effect on local and systemic androgen levels.

-

Covalent Binding Site Identification: Mass spectrometry-based studies could be employed to definitively identify the amino acid residue(s) in SRD5A1 that form a covalent bond with Srd5a1-IN-1, providing a deeper understanding of its mechanism of action.

This technical guide summarizes the current knowledge on Srd5a1-IN-1, providing a foundation for future research and development efforts in the field of SRD5A1 inhibition.

References

- 1. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. SRD5A1 - Wikipedia [en.wikipedia.org]

- 4. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Srd5a1 is Differentially Regulated and Methylated During Prepubertal Development in the Ovary and Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Srd5a1-IN-1: A Technical Guide to its Effect on Dihydrotestosterone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Srd5a1-IN-1, a potent inhibitor of Steroid 5α-reductase type 1 (Srd5a1), and its impact on the synthesis of dihydrotestosterone (DHT). This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and experimental workflows.

Introduction to Srd5a1 and Dihydrotestosterone Synthesis

Steroid 5α-reductase is a family of enzymes responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[1][2][3][4] There are three main isoenzymes: SRD5A1, SRD5A2, and SRD5A3.[3] Srd5a1 is primarily found in tissues such as the skin, scalp, and liver.[3] Elevated levels of DHT are implicated in a variety of androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenic alopecia (male pattern baldness), and certain types of cancer.[3]

DHT synthesis can occur through two primary pathways:

-

The Classical Pathway: In this pathway, testosterone is directly converted to DHT by the action of Srd5a1 or Srd5a2. This is the primary pathway for DHT production in many tissues.

-

The "Backdoor" Pathway: This alternative pathway becomes particularly significant in conditions like castration-resistant prostate cancer (CRPC). In this pathway, 17α-hydroxyprogesterone is converted through a series of intermediates to 5α-androstanedione, which is then converted to DHT. Srd5a1 plays a crucial role in the conversion of androstenedione to 5α-androstanedione in this pathway.[5][6][7]

Given its central role in DHT production, Srd5a1 has emerged as a key therapeutic target for the development of inhibitors to manage androgen-dependent pathologies.

Srd5a1-IN-1: Mechanism of Action and Quantitative Data

Srd5a1-IN-1 is a novel, non-steroidal, competitive, and covalent inhibitor of the Srd5a1 enzyme.[1][3] Its mechanism of action is twofold:

-

Enzymatic Inhibition: Srd5a1-IN-1 directly binds to the Srd5a1 enzyme, preventing it from converting its substrates, thereby reducing the production of DHT.[1][3]

-

Protein Degradation: In addition to enzymatic inhibition, Srd5a1-IN-1 has been shown to decrease the cellular levels of the Srd5a1 protein itself.[1]

The inhibitory potency and cytotoxic effects of Srd5a1-IN-1 have been quantitatively assessed and are summarized in the table below.

| Parameter | Value | Cell Line | Reference |

| IC50 (Srd5a1 Inhibition) | 1.44 µM | Human keratinocyte cells (HaCaT) | [1][3] |

| IC50 (Cytotoxicity) | 29.99 ± 8.69 µM | Human keratinocyte cells (HaCaT) | [1][3] |

Table 1: Quantitative data for Srd5a1-IN-1 activity.

Experimental Protocols

This section details the key experimental methodologies used to characterize the effects of Srd5a1-IN-1 on DHT synthesis and Srd5a1 protein expression.

Cell-Based Srd5a1 Inhibition Assay

This protocol describes a whole-cell assay using human keratinocyte cells (HaCaT) to determine the inhibitory activity of Srd5a1-IN-1 on the conversion of testosterone to DHT.

Materials:

-

Human keratinocyte cells (HaCaT)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Testosterone

-

Srd5a1-IN-1 (or other test compounds)

-

Internal standard (e.g., dutasteride)

-

Ethyl acetate

-

Mobile phase for HPLC (e.g., a mixture of water, methanol, and acetonitrile)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with a serum-free medium containing 50 µM testosterone and varying concentrations of Srd5a1-IN-1. Include a vehicle control (e.g., DMSO) and a positive control (e.g., finasteride or dutasteride).

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Steroid Extraction:

-

Collect the cell culture medium.

-

Add an internal standard to each sample.

-

Extract the steroids from the medium using ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the steroids using a suitable C18 column.

-

Detect and quantify the amounts of testosterone and DHT by monitoring the absorbance at a specific wavelength (e.g., 240 nm).

-

-

Data Analysis: Calculate the percentage of DHT production in the treated samples relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Srd5a1 Protein Expression

This protocol is used to assess the effect of Srd5a1-IN-1 on the cellular protein levels of Srd5a1.

Materials:

-

HaCaT cells

-

Srd5a1-IN-1

-

RIPA buffer (Radioimmunoprecipitation assay buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Srd5a1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat HaCaT cells with varying concentrations of Srd5a1-IN-1 for a specified duration (e.g., 24 or 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against Srd5a1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST and then incubate it with a chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities for Srd5a1 and the loading control. Normalize the Srd5a1 band intensity to the loading control to determine the relative protein expression levels.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inverse Regulation of DHT Synthesis Enzymes 5α-Reductase Types 1 and 2 by the Androgen Receptor in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. SRD5A1 | Cancer Genetics Web [cancer-genetics.org]

- 7. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Srd5a1-IN-1: A Technical Guide for Investigating Steroid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Srd5a1-IN-1, a potent and specific inhibitor of Steroid 5α-reductase type 1 (SRD5A1), for its application in studying steroid metabolism pathways. Srd5a1-IN-1 offers a valuable tool for elucidating the role of SRD5A1 in various physiological and pathological processes.

Introduction to SRD5A1 and Steroid Metabolism

Steroid 5α-reductases are critical enzymes in the metabolism of steroids, catalyzing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] Three isoenzymes, SRD5A1, SRD5A2, and SRD5A3, have been identified in humans, each with distinct tissue distribution and physiological roles.[2][3] SRD5A1 is predominantly found in the liver, skin, and scalp.[1][3] Dysregulation of SRD5A1 activity is implicated in a range of conditions, including androgenic alopecia, benign prostatic hyperplasia (BPH), polycystic ovary syndrome (PCOS), and certain cancers.[1][2] Inhibitors of SRD5A1 are therefore valuable research tools and potential therapeutic agents.[1]

Srd5a1-IN-1: A Potent and Specific SRD5A1 Inhibitor

Srd5a1-IN-1, also known as Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide, is a non-steroidal, competitive, and covalent inhibitor of SRD5A1.[3][4] Its mechanism of action involves both the direct inhibition of SRD5A1 enzymatic activity and the suppression of SRD5A1 protein expression.[3][4]

Quantitative Data

The following table summarizes the key quantitative parameters of Srd5a1-IN-1, providing a clear comparison of its potency and cytotoxic effects.

| Parameter | Value | Cell Line | Reference |

| IC50 (SRD5A1 Inhibition) | 1.44 ± 0.13 µM | HaCaT | [3] |

| Ki (Inhibition Constant) | 2.382 µM | HaCaT | [3] |

| IC50 (Cytotoxicity) | 29.99 ± 8.69 µM | HaCaT | [3] |

Mechanism of Action

Srd5a1-IN-1 exhibits a dual mechanism of action against SRD5A1:

-

Enzyme Inhibition: It acts as a competitive inhibitor, binding to the active site of the SRD5A1 enzyme and preventing the conversion of testosterone to DHT.[4] Molecular docking studies suggest that Srd5a1-IN-1 forms stable interactions within the catalytic site of SRD5A1.[3]

-

Protein Suppression: At higher concentrations and longer incubation times, Srd5a1-IN-1 has been shown to decrease the expression of the SRD5A1 protein without affecting its mRNA levels, suggesting a post-transcriptional or translational regulatory mechanism.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Srd5a1-IN-1.

In Vitro SRD5A1 Inhibition Assay (HaCaT Cell-Based)

This protocol describes a whole-cell-based assay to evaluate the inhibitory activity of Srd5a1-IN-1 on SRD5A1 in human keratinocyte (HaCaT) cells.

Materials:

-

HaCaT cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Testosterone

-

Srd5a1-IN-1

-

Dutasteride (positive control)

-

High-Performance Thin-Layer Chromatography (HPTLC) system

Procedure:

-

Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed HaCaT cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Srd5a1-IN-1 (e.g., 0.5, 1, 2.5 µM) or dutasteride (positive control) for a specified pre-incubation time (e.g., 1 hour).

-

Substrate Addition: Add testosterone (e.g., 10 µM) to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the cells for a defined period (e.g., 12 or 24 hours) to allow for the conversion of testosterone to DHT.

-

Extraction: Harvest the cell culture medium and extract the steroids using an appropriate organic solvent.

-

Analysis: Analyze the extracted samples for DHT production using an HPTLC system.[3]

-

Quantification: Quantify the amount of DHT produced and calculate the percentage of inhibition relative to the untreated control.

Western Blot Analysis of SRD5A1 Protein Expression

This protocol details the procedure for assessing the effect of Srd5a1-IN-1 on SRD5A1 protein levels.

Materials:

-

HaCaT cells

-

Srd5a1-IN-1

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against SRD5A1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat HaCaT cells with different concentrations of Srd5a1-IN-1 (e.g., 0.5, 1, 2.5 µM) for 12 and 24 hours.[3][4]

-

Cell Lysis: Lyse the cells using lysis buffer and collect the total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary anti-SRD5A1 antibody, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A significant decrease in SRD5A1 protein expression has been observed at 1 and 2.5 µM after 24 hours of treatment.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to Srd5a1-IN-1.

Caption: Steroid metabolism pathway showing SRD5A1-mediated conversion and inhibition by Srd5a1-IN-1.

Caption: Experimental workflow for evaluating Srd5a1-IN-1 in vitro and in vivo.

Caption: Logical relationship of Srd5a1-IN-1's dual mechanism to its therapeutic potential.

Conclusion

Srd5a1-IN-1 is a well-characterized inhibitor of SRD5A1 that serves as a critical tool for researchers studying steroid metabolism. Its dual mechanism of action, involving both enzyme inhibition and protein expression suppression, provides a multifaceted approach to investigating the function of SRD5A1. The detailed protocols and quantitative data presented in this guide offer a solid foundation for incorporating Srd5a1-IN-1 into experimental designs aimed at understanding the roles of SRD5A1 in health and disease. Further in vivo studies are warranted to fully elucidate its physiological effects and therapeutic potential.

References

- 1. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. SRD5A1 - Wikipedia [en.wikipedia.org]

- 3. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Preliminary Studies of Srd5a1-IN-1 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid 5α-reductase 1 (SRD5A1) has emerged as a significant therapeutic target in various malignancies due to its role in androgen metabolism and promotion of tumor progression. Srd5a1-IN-1 is a specific inhibitor of SRD5A1, and this document provides a comprehensive technical guide on its preliminary investigation in cancer cell lines. This guide summarizes available quantitative data on the effects of SRD5A1 inhibition, details key experimental protocols for its study, and visualizes the associated signaling pathways. The information herein is intended to equip researchers with the foundational knowledge and methodologies to explore the therapeutic potential of Srd5a1-IN-1 and other SRD5A1 inhibitors in oncology.

Introduction to Srd5a1 in Cancer

Steroid 5α-reductase 1 (SRD5A1) is an enzyme that catalyzes the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Elevated expression of SRD5A1 has been observed in several cancers, including prostate, colorectal, and non-small cell lung cancer, where it is often associated with disease progression and poor prognosis.[2][3] In prostate cancer, SRD5A1 is implicated in the androgen receptor (AR) signaling pathway, which is a key driver of tumor growth.[4] In colorectal cancer, SRD5A1 has been shown to induce cell viability and migration through the NF-κB/VEGF signaling pathway.[2] The role of SRD5A1 in non-small cell lung cancer is less clear, with some studies showing its upregulation but no significant impact on cell proliferation, cell cycle, or apoptosis upon its knockdown.[5]

Srd5a1-IN-1 is a specific inhibitor of SRD5A1, and understanding its effects on cancer cells is crucial for its development as a potential therapeutic agent. This guide will delve into the preliminary data available on SRD5A1 inhibition and provide detailed protocols for its further investigation.

Data Presentation: Effects of SRD5A1 Inhibition in Cancer Cell Lines

While extensive quantitative data for Srd5a1-IN-1 across a wide range of cancer cell lines is not yet publicly available, studies on SRD5A1 knockdown and the use of other SRD5A1 inhibitors like dutasteride provide valuable insights into the potential effects of Srd5a1-IN-1. The following tables summarize these findings.

Table 1: Effect of SRD5A1 Inhibition on Cancer Cell Viability

| Cell Line | Cancer Type | Method of Inhibition | IC50 | Reference |

| HCT116 | Colorectal Cancer | SRD5A1 shRNA | Not Applicable | [6] |

| LOVO | Colorectal Cancer | SRD5A1 shRNA | Not Applicable | [6] |

| HCT116 | Colorectal Cancer | Dutasteride | 9.74 µM | [6] |

| LOVO | Colorectal Cancer | Dutasteride | 18.1 µM | [6] |

| A549 | Non-Small Cell Lung | SRD5A1 siRNA | No significant effect | [3] |

| NCI-H460 | Non-Small Cell Lung | SRD5A1 siRNA | No significant effect | [3] |

| PC-3 | Prostate Cancer | Dutasteride | Significant reduction | [7] |

| RWPE-1 | Prostate (Normal) | Dutasteride | Significant reduction | [7] |

Table 2: Effect of SRD5A1 Knockdown on Cell Cycle and Apoptosis in Colorectal Cancer Cell Lines

| Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |

| HCT116 | G2/M Arrest | Increased Apoptosis | [6] |

| LOVO | G2/M Arrest | Increased Apoptosis | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Srd5a1-IN-1 on cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of Srd5a1-IN-1 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest (e.g., LNCaP, PC-3, DU-145, HCT116, A549)

-

Complete culture medium

-

Srd5a1-IN-1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

-

Prepare serial dilutions of Srd5a1-IN-1 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the Srd5a1-IN-1 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for SRD5A1 Expression

Objective: To determine the effect of Srd5a1-IN-1 on the protein expression level of SRD5A1.

Materials:

-

Cancer cells treated with Srd5a1-IN-1

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SRD5A1

-

Secondary antibody (HRP-conjugated)

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SRD5A1 antibody overnight at 4°C.

-

Wash the membrane with TBST three times for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST three times for 10 minutes each.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Srd5a1-IN-1.

Materials:

-

Cancer cells treated with Srd5a1-IN-1

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Harvest the treated cells (including floating and adherent cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Srd5a1-IN-1 on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells treated with Srd5a1-IN-1

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest the treated cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving SRD5A1 and a typical experimental workflow for studying Srd5a1-IN-1.

Figure 1: Srd5a1 and Androgen Receptor Signaling Pathway in Prostate Cancer.

Figure 2: Srd5a1, NF-κB, and VEGF Signaling Pathway in Colorectal Cancer.

Figure 3: Srd5a1 and PI3K/Akt/mTOR Signaling Pathway in Multiple Myeloma.

Figure 4: General Experimental Workflow for Studying Srd5a1-IN-1.

Conclusion

The preliminary evidence strongly suggests that inhibition of SRD5A1 has significant anti-cancer effects in several cancer types, particularly in colorectal and prostate cancer. While direct and extensive quantitative data for Srd5a1-IN-1 in a broad panel of cancer cell lines is still needed, the findings from SRD5A1 knockdown and studies with other inhibitors provide a solid rationale for its further investigation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of Srd5a1-IN-1 and to further elucidate the role of SRD5A1 in cancer biology. Future studies should focus on generating comprehensive dose-response data for Srd5a1-IN-1 in a variety of cancer cell lines and in vivo models to advance its preclinical development.

References

- 1. Inverse Regulation of DHT Synthesis Enzymes 5α-Reductase Types 1 and 2 by the Androgen Receptor in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroid 5α-Reductase Type I Induces Cell Viability and Migration via Nuclear Factor-κB/Vascular Endothelial Growth Factor Signaling Pathway in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-alpha-reductase type I (SRD5A1) is up-regulated in non-small cell lung cancer but does not impact proliferation, cell cycle distribution or apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 5-alpha-reductase type I (SRD5A1) is up-regulated in non-small cell lung cancer but does not impact proliferation, cell cycle distribution or apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steroid 5α-Reductase Type I Induces Cell Viability and Migration via Nuclear Factor-κB/Vascular Endothelial Growth Factor Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential expression of steroid 5alpha-reductase isozymes and association with disease severity and angiogenic genes predict their biological role in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development of Srd5a1-IN-1

An In-Depth Technical Guide to the Discovery and Development of a Novel SRD5A1 Inhibitor: Srd5a1-IN-1

This guide provides a comprehensive overview of the discovery and preclinical development of Srd5a1-IN-1, a novel, non-steroidal inhibitor of steroid 5α-reductase type 1 (SRD5A1). For the purpose of this technical paper, "Srd5a1-IN-1" refers to the compound identified in the scientific literature as caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide.[1][2] This molecule serves as a promising candidate for the treatment of androgen-dependent conditions such as androgenic alopecia.[1][2]

The development of new SRD5A1 inhibitors is driven by the need for alternatives to existing steroidal drugs like finasteride and dutasteride, which can be associated with undesirable side effects.[3] SRD5A1 is a key enzyme in androgen metabolism, converting testosterone to the more potent dihydrotestosterone (DHT).[2] Elevated DHT levels are implicated in various conditions, including male pattern baldness and benign prostatic hyperplasia.[2]

Srd5a1-IN-1 emerged from a drug discovery program focused on identifying non-steroidal scaffolds that could effectively inhibit SRD5A1.[1][2] Its design was inspired by the structures of known inhibitors and involved the synthesis of caffeic acid derivatives with amide moieties.[1][2] This guide details the quantitative data, experimental protocols, and key biological pathways associated with Srd5a1-IN-1.

Data Presentation

The following table summarizes the key quantitative data for Srd5a1-IN-1, providing a clear comparison of its inhibitory potency, cytotoxicity, and kinetic parameters.

| Parameter | Value | Cell Line/System | Description |

| IC50 | 1.44 ± 0.13 µM | HaCaT cells | The half-maximal inhibitory concentration against SRD5A1 activity.[2] |

| Cytotoxicity IC50 | 29.99 ± 8.69 µM | HaCaT cells | The half-maximal inhibitory concentration for cell viability, indicating a favorable therapeutic window.[2] |

| Ki | 2.382 µM | Whole-cell kinetics | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme.[2] |

| Inhibition Mode | Mixed-mode | Whole-cell kinetics | Indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[2] |

Experimental Protocols

Detailed methodologies for the key experiments in the discovery and characterization of Srd5a1-IN-1 are provided below.

In Vitro SRD5A1 Inhibition Assay (Cell-Based)

This assay evaluates the ability of a test compound to inhibit the conversion of testosterone to DHT in a cellular context.

-

Cell Line: Human keratinocyte cells (HaCaT), which endogenously express SRD5A1 but not SRD5A2.[2]

-

Protocol:

-

HaCaT cells are cultured to an appropriate confluency in 24-well plates.

-

The cells are then treated with varying concentrations of Srd5a1-IN-1 or a vehicle control.

-

Testosterone (10 µM) is added as the substrate to initiate the enzymatic reaction.

-

The plates are incubated to allow for the conversion of testosterone to DHT.

-

The reaction is stopped, and the steroids are extracted from the cell lysate.

-

The amount of DHT produced is quantified using non-radioactive high-performance thin-layer chromatography (HPTLC).[4]

-

The percentage of inhibition is calculated by comparing the DHT levels in treated wells to the control wells.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[4]

-

Whole-Cell Kinetic Studies for Inhibition Mode Analysis

This experiment determines the mechanism by which the inhibitor affects the enzyme's activity.

-

Protocol:

-

The SRD5A1 inhibition assay is performed as described above, with modifications to include varying concentrations of both the substrate (testosterone) and the inhibitor (Srd5a1-IN-1).

-

Reaction rates (velocity) are measured for each combination of substrate and inhibitor concentrations.

-

The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

-

The pattern of the lines on the Lineweaver-Burk plot is analyzed. For mixed-mode inhibition, the lines will intersect at a point to the left of the y-axis and above the x-axis.

-

The inhibition constant (Ki) is calculated from the data using appropriate kinetic models and secondary plots of the slopes and intercepts from the Lineweaver-Burk plot.[5]

-

Molecular Docking Protocol

This in silico method predicts the binding mode and interactions between the inhibitor and the target enzyme.

-

Software: Molecular docking simulations were performed using tools such as AutoDock Vina or similar software.[6]

-

Protocol:

-

A 3D structural model of human SRD5A1 is generated, often using homology modeling based on related protein structures, as a crystal structure is not available.[3] The AlphaFold-generated structure was noted as being used in the development of this compound.[2]

-

The 3D structure of Srd5a1-IN-1 is generated and energetically minimized.

-

The putative binding site on the SRD5A1 model is defined, typically centered around the known catalytic residues.

-

The docking algorithm is run to predict the most favorable binding poses of Srd5a1-IN-1 within the SRD5A1 active site.

-

The resulting poses are scored based on their binding energy, and the lowest energy conformation is selected for further analysis.[7]

-

The interactions between the inhibitor and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of inhibition.[7] For Srd5a1-IN-1, interactions with key residues like M119 were identified.[2]

-

Visualizations

The following diagrams illustrate key pathways and workflows related to Srd5a1-IN-1.

Caption: SRD5A1 signaling pathway and inhibition by Srd5a1-IN-1.

Caption: Experimental workflow for the development of Srd5a1-IN-1.

Caption: Logical relationship of mixed-mode enzyme inhibition.

References

- 1. Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide as a non-steroidal inhibitor for steroid 5α-reductase type 1 using a human keratinocyte cell-based assay and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Role of Steroid 5α-Reductase Type 1 (SRD5A1) in Androgen-Dependent Diseases: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Steroid 5α-reductase 1 (SRD5A1) is a critical enzyme in human physiology, primarily responsible for the conversion of testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT).[1] This conversion is a pivotal step in androgen signaling and plays a central role in the pathophysiology of numerous androgen-dependent diseases. While its isoform, SRD5A2, has been traditionally studied in the context of male sexual development, emerging research highlights the distinct and significant role of SRD5A1 in conditions such as prostate cancer, benign prostatic hyperplasia (BPH), androgenetic alopecia, and polycystic ovary syndrome (PCOS).[2][3][4][5] Notably, an "isoform switch" from SRD5A2 to SRD5A1 expression is observed during the progression of prostate cancer to its castration-resistant state, making SRD5A1 a compelling target for therapeutic intervention.[2][6] This technical guide provides an in-depth review of SRD5A1's function, its role in disease, quantitative data on its expression and kinetics, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Chapter 1: Introduction to SRD5A1

The steroid 5α-reductase (SRD5A) family consists of three isozymes (SRD5A1, SRD5A2, and SRD5A3), which are integral membrane proteins that catalyze the reduction of C19 and C21 steroids.[1][4]

-

Gene and Protein: The SRD5A1 gene is located on chromosome 5 and encodes the type 1 isozyme.[1][7]

-

Tissue Expression: SRD5A1 is broadly expressed in various tissues, with predominant levels found in the liver, skin, scalp, and esophagus.[1][3][4]

-

Biochemical Function: The primary function of SRD5A1 is the NADPH-dependent reduction of the double bond at the 4,5 position of steroid substrates.[1][4] This irreversible reaction converts testosterone to DHT, a ligand that binds to the androgen receptor (AR) with significantly higher affinity and a slower dissociation rate, thereby amplifying the androgenic signal.[8] The enzyme is also involved in the metabolism of other steroids, including progesterone and corticosterone, as well as in bile acid biosynthesis.[1]

Chapter 2: The Role of SRD5A1 in Androgen-Dependent Pathologies

SRD5A1's role varies significantly across different androgen-dependent conditions, often linked to its specific expression pattern and regulatory mechanisms.

Prostate Cancer (PCa)

In a healthy prostate, SRD5A2 is the dominant isoform.[2][6] However, a critical shift occurs during the progression of prostate cancer.

-

The SRD5A Isoform Switch: As prostate cancer advances, particularly to a castration-resistant state (CRPC), the expression of SRD5A2 decreases while SRD5A1 expression significantly increases.[2][6][9]

-

Regulation by the Androgen Receptor (AR): This isoform switch is not a random event. Research indicates that the AR directly regulates the expression of both genes, but in an opposing manner. Following androgen stimulation, the AR is recruited to both the SRD5A1 and SRD5A2 genes.[2][6] However, it initiates transcriptional activation only at SRD5A1, while repressing SRD5A2 transcription.[2][6]

-

Role in CRPC: This AR-driven upregulation of SRD5A1 creates a positive feedback loop. The increased SRD5A1 enhances the intratumoral conversion of androgens to DHT, leading to hyperactivation of the AR, which in turn further promotes SRD5A1 expression and fuels cancer growth even in low-testosterone (castrate) conditions.[2][10]

Benign Prostatic Hyperplasia (BPH)

DHT is a primary mitogen for prostate cells, and its overproduction is a key factor in the pathogenesis of BPH, the non-cancerous enlargement of the prostate.[3][11]

-

Therapeutic Target: Both SRD5A1 and SRD5A2 contribute to intraprostatic DHT levels. Therefore, inhibitors that target these enzymes, such as finasteride (SRD5A2-selective) and dutasteride (dual SRD5A1/SRD5A2 inhibitor), are standard treatments for BPH.[11][12]

-

Genetic Factors: Polymorphisms in the SRD5A1 gene have been significantly associated with baseline BPH symptoms (International Prostate Symptom Score) and the efficacy of treatment, suggesting a genetic component to disease presentation and therapeutic response.[12][13]

Androgenetic Alopecia (AGA)

Commonly known as male pattern baldness, AGA is driven by the effect of DHT on genetically susceptible hair follicles, causing their miniaturization.[4][14]

-

Scalp-Specific Action: SRD5A1 is a predominant isozyme in the scalp.[4] Its activity leads to high local concentrations of DHT, which shortens the anagen (growth) phase of the hair cycle.

-

Predictor of Treatment Response: Genetic variations within the SRD5A1 gene have been positively associated with a better response to treatment with 5α-reductase inhibitors like dutasteride.[14]

Polycystic Ovary Syndrome (PCOS)

PCOS is a common endocrine disorder in women, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovaries.[15]

-

Role in Hyperandrogenism: Increased 5α-reductase activity is a feature of PCOS, contributing to the conversion of androgens to DHT.[15] Genetic studies have identified haplotypes in both SRD5A1 and SRD5A2 as risk factors for developing PCOS.[5][15]

-

Hirsutism Severity: Notably, while both isoforms are linked to PCOS risk, genetic variants in SRD5A1 alone are associated with the severity of hirsutism (excessive hair growth), suggesting that SRD5A1 is the key isoform driving this specific clinical manifestation in the hair follicle.[5][15][16]

-

Metabolic Links: Insulin has been shown to increase the expression of SRD5A1 mRNA, providing a potential mechanism for the elevated androgen levels seen in hyperinsulinemic conditions associated with PCOS.[1]

Chapter 3: Quantitative Analysis of SRD5A1

Quantitative data is essential for understanding the biochemical properties of SRD5A1 and its alterations in disease states.

| Parameter | Substrate | Value | Source |

| Michaelis Constant (Km) | Testosterone | 3.6 µM | [17] |

| Androstenedione | 1.7 µM | [17] | |

| Progesterone | 0.8 µM | [17] | |

| Maximum Velocity (Vmax) | Testosterone | 3.6 nmol/min/mg | [17] |

| Androstenedione | 5.3 nmol/min/mg | [17] | |

| Progesterone | 5.0 nmol/min/mg | [17] | |

| Optimal pH | - | Broad range (6.0-8.5) | [18] |

| Disease | Tissue/Cell Type | Change in mRNA Expression | Source |

| Prostate Cancer (Localized) | Prostate Tumor | Significantly Increased vs. Normal | [2][6] |

| Prostate Cancer (Metastatic) | Metastatic Lesions | Significantly Higher vs. Normal | [2][6] |

| Prostate Cancer Cell Lines (Androgen-Responsive) | LNCaP, LAPC4, 22rv1 | 2- to 4-fold induction by androgens | [2][6] |

| Inhibitor | Target Isoform(s) | IC50 (SRD5A1) | IC50 (SRD5A2) | Source |

| Finasteride | SRD5A2 > SRD5A1 | 360 nmol/L | 69 nmol/L | [11] |

| Dutasteride | SRD5A1 & SRD5A2 | 6 nmol/L | 7 nmol/L | [11] |

| Linolenic acid | SRD5A1 | 56.7 µM | - | [19] |

Chapter 4: Key Experimental Protocols for SRD5A1 Research

Standardized protocols are crucial for the accurate study of SRD5A1.

SRD5A1 Enzyme Activity Assay (HPLC-based)

-

Principle: This assay quantifies SRD5A1 activity by measuring the conversion of a substrate (e.g., testosterone) to its 5α-reduced product (DHT). The enzyme source is typically a microsomal fraction from tissues or transfected cells. The reaction products are separated and quantified using High-Performance Liquid Chromatography (HPLC).

-

Reagents:

-

Microsomal preparation (enzyme source)

-

Assay Buffer (e.g., 40 mM potassium phosphate buffer, pH 7.0)

-

NADPH (cofactor)

-

Testosterone (substrate)

-

Stopping Solution (e.g., Dichloromethane or Ethyl Acetate)

-

Internal Standard for HPLC

-

-

Procedure:

-

Pre-incubate the microsomal preparation in the assay buffer at 37°C.

-

Initiate the reaction by adding testosterone and NADPH.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding the stopping solution to denature the enzyme and extract the steroids.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in mobile phase and analyze by HPLC.

-

-

Data Analysis: Calculate the amount of DHT produced by comparing the peak area to a standard curve. Enzyme activity is expressed as pmol of product formed per minute per mg of protein.

Quantification of SRD5A1 mRNA (qRT-PCR)

-

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) measures the amount of a specific mRNA transcript in a sample.

-

Reagents:

-

RNA extraction kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

SRD5A1-specific forward and reverse primers

-

Housekeeping gene primers (e.g., GAPDH, ACTB) for normalization

-

SYBR Green or TaqMan probe-based qPCR master mix

-

-

Procedure:

-

Extract total RNA from cells or tissues using a commercial kit.

-

Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

-

Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

-

Set up the qPCR reaction with cDNA, primers, and master mix.

-

Run the reaction on a real-time PCR cycler.

-

-

Data Analysis: Determine the cycle threshold (Ct) for SRD5A1 and the housekeeping gene. Calculate the relative expression of SRD5A1 using the ΔΔCt method.

Quantification of SRD5A1 Protein (Western Blot)

-

Principle: Western blotting allows for the detection and relative quantification of SRD5A1 protein in a sample using a specific antibody.

-

Reagents:

-

Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to SRD5A1

-

HRP-conjugated secondary antibody

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse cells or tissues and quantify total protein concentration.

-

Denature an equal amount of protein from each sample and separate by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary anti-SRD5A1 antibody, followed by washing.

-

Incubate with the HRP-conjugated secondary antibody, followed by washing.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane for a loading control.

-

-

Data Analysis: Perform densitometry analysis on the bands using imaging software. Normalize the SRD5A1 band intensity to the loading control for relative quantification.

Chapter 5: Visualizing SRD5A1 Pathways and Processes

Visual models are essential for conceptualizing the complex roles of SRD5A1.

Chapter 6: Conclusion and Future Directions

SRD5A1 has emerged from the shadow of its SRD5A2 isoform to be recognized as a pivotal enzyme in its own right, with distinct regulatory mechanisms and pathological roles. Its upregulation in castration-resistant prostate cancer represents a key adaptive mechanism for tumor survival and positions SRD5A1 as a high-value therapeutic target. Furthermore, its specific association with hirsutism in PCOS and its role in AGA underscore its importance in dermatology and reproductive endocrinology.

For drug development professionals, the focus may shift towards developing more potent and potentially isoform-specific SRD5A1 inhibitors or dual inhibitors with optimized profiles. For researchers, future work should continue to unravel the complex epigenetic and post-transcriptional regulation of SRD5A1 expression in different disease contexts and further explore its role in metabolism beyond androgen synthesis. A deeper understanding of SRD5A1 will undoubtedly pave the way for more personalized and effective treatments for a range of androgen-dependent diseases.

References

- 1. SRD5A1 - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Androgenetic alopecia: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Variants in the 5alpha-reductase type 1 and type 2 genes are associated with polycystic ovary syndrome and the severity of hirsutism in affected women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inverse Regulation of DHT Synthesis Enzymes 5α-Reductase Types 1 and 2 by the Androgen Receptor in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Androgen Regulation of 5α-Reductase Isoenzymes in Prostate Cancer: Implications for Prostate Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SRD5A1 | Cancer Genetics Web [cancer-genetics.org]

- 10. researchgate.net [researchgate.net]

- 11. cuaj.ca [cuaj.ca]

- 12. auajournals.org [auajournals.org]

- 13. SRD5A1 and SRD5A2 are associated with treatment for benign prostatic hyperplasia with the combination of 5α-reductase inhibitors and α-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SRD5A1 & 2: Can They Predict Regrowth From 5AR Inhibitors? [perfecthairhealth.com]

- 15. academic.oup.com [academic.oup.com]

- 16. WikiGenes - SRD5A1 - steroid-5-alpha-reductase, alpha... [wikigenes.org]

- 17. genecards.org [genecards.org]

- 18. researchgate.net [researchgate.net]

- 19. Enzyme SRD5A1 Biochemical (FAST-1408) - EuroscreenFast - EuroscreenFast [euroscreenfast.com]

Methodological & Application

Application Notes and Protocols for Srd5a1-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Srd5a1-IN-1 is a potent and specific inhibitor of Steroid 5-alpha-reductase type 1 (SRD5A1), an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This application note provides detailed protocols for utilizing Srd5a1-IN-1 in cell culture experiments to investigate its effects on cell viability, SRD5A1 protein and gene expression, and to understand its mechanism of action.

Mechanism of Action

Srd5a1-IN-1 acts as a competitive and covalent inhibitor of SRD5A1.[1] Its inhibitory action leads to a reduction in the production of DHT and a subsequent decrease in SRD5A1 protein levels.[1] The primary signaling pathway affected is the androgen receptor (AR) signaling pathway, where SRD5A1 plays a crucial role in producing the most potent AR agonist, DHT.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Srd5a1-IN-1 based on available research.

Table 1: In Vitro Efficacy of Srd5a1-IN-1

| Parameter | Value | Cell Line | Reference |

| IC50 (SRD5A1 Inhibition) | 1.44 µM | - | [1] |

| IC50 (Cytotoxicity) | 29.99 ± 8.69 µM | HaCaT | [1] |

Table 2: Effect of Srd5a1-IN-1 on SRD5A1 Protein Expression in HaCaT Cells (24h treatment)

| Concentration | SRD5A1 Protein Expression | Reference |

| 1 µM | Significant decrease | [1] |

| 2.5 µM | Significant decrease | [1] |

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental design, refer to the following diagrams.

Caption: SRD5A1 Signaling Pathway and Inhibition by Srd5a1-IN-1.

Caption: Experimental Workflow for Srd5a1-IN-1 Cell Culture Studies.

Detailed Experimental Protocols

The following are detailed protocols for key experiments using Srd5a1-IN-1. These are general guidelines and may need optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Culture and Treatment with Srd5a1-IN-1

This protocol describes the general procedure for culturing cells and treating them with Srd5a1-IN-1. The choice of cell line will depend on the research question (e.g., HaCaT for skin-related studies, LNCaP or PC3 for prostate cancer research).

Materials:

-

Cell line of interest (e.g., HaCaT, LNCaP)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Srd5a1-IN-1 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction)

-

Sterile cell culture hood

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Grow cells to 70-80% confluency in a T-75 flask.

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Resuspend cells in complete growth medium and perform a cell count.

-

Seed cells into the appropriate culture plates at a predetermined density. For example:

-

96-well plate: 5,000 - 10,000 cells/well

-

6-well plate: 2 x 10^5 cells/well

-

-

-

Cell Adherence: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow cells to adhere.

-

Preparation of Srd5a1-IN-1 Working Solutions:

-

Prepare a stock solution of Srd5a1-IN-1 in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[1]

-

On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 0.5, 1, 2.5 µM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.

-

-

Treatment:

-

Remove the old medium from the wells.

-

Add the medium containing the different concentrations of Srd5a1-IN-1 or the vehicle control to the respective wells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 12, 24, 48, or 72 hours) depending on the assay to be performed.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured and treated as in Protocol 1 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

After the desired incubation period with Srd5a1-IN-1 (e.g., 24 hours), add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot for SRD5A1 Protein Expression

This protocol is used to determine the effect of Srd5a1-IN-1 on the protein levels of SRD5A1.

Materials:

-

Cells cultured and treated as in Protocol 1 in a 6-well plate

-

Ice-cold PBS

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SRD5A1

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment, place the 6-well plate on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SRD5A1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

-

Analysis: Quantify the band intensities and normalize the SRD5A1 signal to the loading control.

Protocol 4: Quantitative PCR (qPCR) for SRD5A1 Gene Expression

This protocol measures the effect of Srd5a1-IN-1 on the mRNA levels of the SRD5A1 gene.

Materials:

-

Cells cultured and treated as in Protocol 1 in a 6-well plate

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for SRD5A1 and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

After treatment (e.g., 12 or 24 hours), wash the cells with PBS.

-

Lyse the cells directly in the well and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

-

cDNA Synthesis:

-

Quantify the extracted RNA and assess its purity.

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for SRD5A1 or the reference gene, and the diluted cDNA.

-

Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for SRD5A1 and the reference gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of SRD5A1 to the reference gene and comparing the treated samples to the vehicle control.

-

References

Application Notes and Protocols for Srd5a1-IN-1 In Vitro Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals